Superior CHKA Inhibition Potency (IC50) of ICL-CCIC-0019
ICL-CCIC-0019 exhibits significantly greater potency in inhibiting its primary target, choline kinase alpha (CHKA), compared to other known CHKA inhibitors. In a cell-free assay, its IC50 value is substantially lower, indicating a higher binding affinity and inhibitory capacity at the enzymatic level [1].
| Evidence Dimension | CHKA Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.27 ± 0.06 µM |
| Comparator Or Baseline | EB-3D (1 µM), MN58b (1.4 µM) |
| Quantified Difference | ICL-CCIC-0019 is approximately 3.7-fold more potent than EB-3D and 5.2-fold more potent than MN58b. |
| Conditions | In vitro enzymatic assay |
Why This Matters
Superior target inhibition potency allows for the use of lower compound concentrations in experiments, which is a critical factor in minimizing potential off-target or vehicle-related artifacts and can translate to a more favorable therapeutic index.
- [1] Abstract C118: Choline kinase inhibition with the novel pharmacological inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. Mol Cancer Ther, 2015; 14 (12_Supplement_2): C118. View Source
